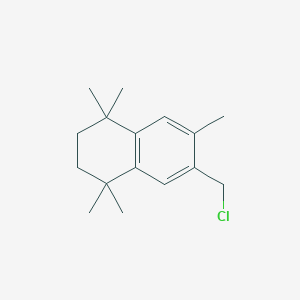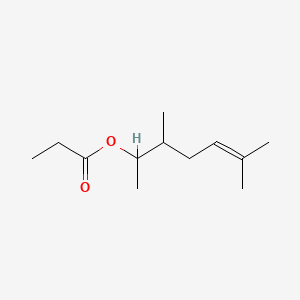
Methyl 6-chloro-4-morpholinopicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-4-morpholinopicolinate is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its unique structure, which includes a morpholine ring and a chlorinated picolinic acid ester.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-morpholinopicolinate typically involves the chlorination of 4-morpholinopicolinic acid followed by esterification with methanol. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the esterification process is usually catalyzed by acidic or basic conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
化学反応の分析
Types of Reactions: Methyl 6-chloro-4-morpholinopicolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the chlorinated compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while reduction can produce amine-substituted picolinates .
科学的研究の応用
Methyl 6-chloro-4-morpholinopicolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
作用機序
The mechanism of action of Methyl 6-chloro-4-morpholinopicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
類似化合物との比較
- Methyl 6-chloro-2-picolinate
- Methyl 4-morpholinopicolinate
- Methyl 6-chloro-4-pyridylcarbamate
Comparison: Methyl 6-chloro-4-morpholinopicolinate is unique due to the presence of both a morpholine ring and a chlorinated picolinic acid ester. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the morpholine ring enhances its solubility and stability, while the chlorinated picolinic acid ester contributes to its reactivity and potential biological activities .
特性
分子式 |
C11H13ClN2O3 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
methyl 6-chloro-4-morpholin-4-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H13ClN2O3/c1-16-11(15)9-6-8(7-10(12)13-9)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 |
InChIキー |
BZIZZYXEXBWRDP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=CC(=C1)N2CCOCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


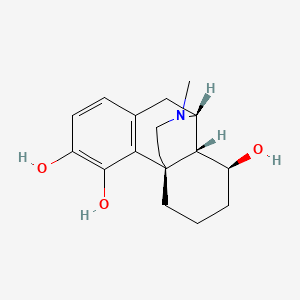
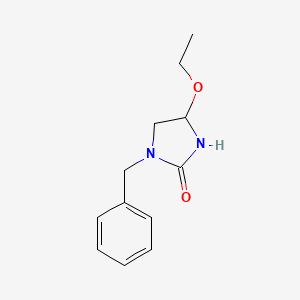
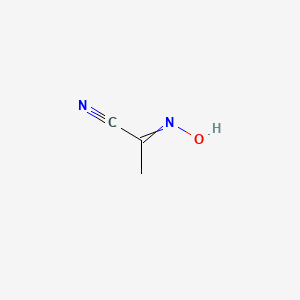
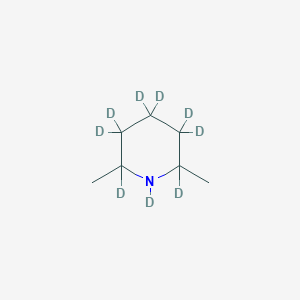

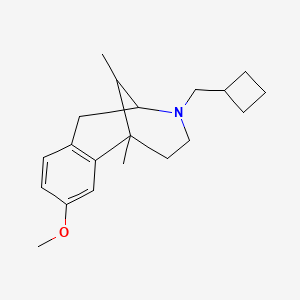
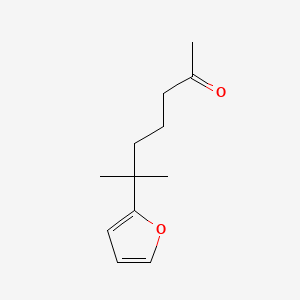
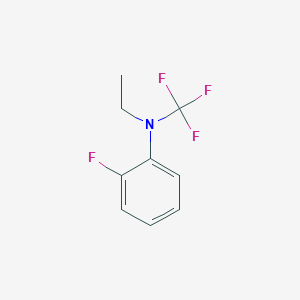
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
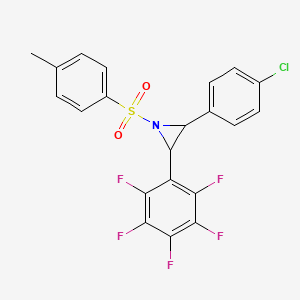
![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
